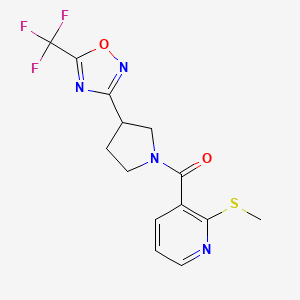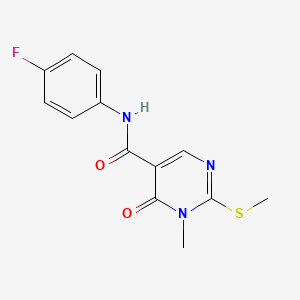![molecular formula C23H21N3O5S2 B2816488 methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 683780-04-3](/img/structure/B2816488.png)
methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and refractive index. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrimidine Selanyl Derivatives : The synthesis of pyrimidine selanyl derivatives, which includes compounds structurally related to the query molecule, has been explored. These derivatives have been prepared through a series of chemical reactions involving sodium diselenide and chloroacetic acid derivatives. The novel compounds' structures were confirmed using various spectroscopic tools (Alshahrani et al., 2018).
Transformations of Dimethyl Acetone-Dicarboxylate : Research has focused on the transformation of related compounds, like methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, which are structurally similar to the query molecule. These transformations are essential in synthesizing pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).
Antimicrobial Activity of Pyrrole Derivatives : A study was conducted to synthesize and evaluate the antimicrobial activities of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. These compounds, which are structurally related to the query molecule, exhibited significant antibacterial and antifungal activity (Hublikar et al., 2019).
Heterocyclic Compound Synthesis : Research into the synthesis of heterocyclic compounds like substituted furan and pyrrole derivatives, which share some structural similarities with the query molecule, has shown promising results in creating new antimicrobial agents (Hassan, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, materials science, or chemical engineering could be investigated .
properties
IUPAC Name |
methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-5-8-26-21(28)18-14(16-7-6-9-31-16)10-32-20(18)25-23(26)33-11-15(27)19-12(2)17(13(3)24-19)22(29)30-4/h5-7,9-10,24H,1,8,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQAMZNJVJWPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2816407.png)
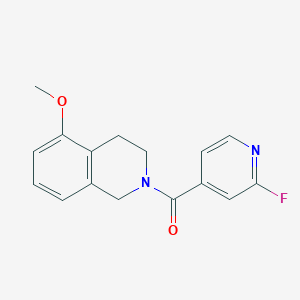
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2816410.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2816411.png)
![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2816412.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2816413.png)

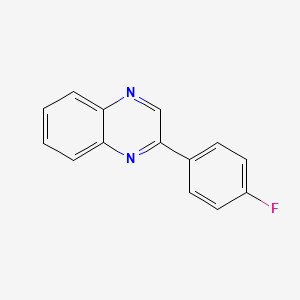
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2816420.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2816422.png)
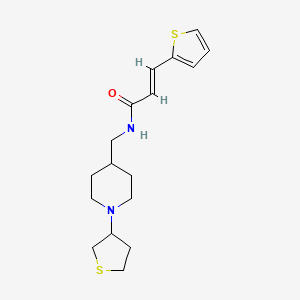
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2816426.png)
